HS-PEG3-CH2CH2NH2 hydrochloride
Description
HS-PEG3-CH2CH2NH2 hydrochloride (Thiol-PEG3-amine hydrochloride) is a polyethylene glycol (PEG)-based bifunctional linker widely used in proteolysis-targeting chimera (PROTAC) synthesis. Its structure comprises a thiol (-SH) group, a triethylene glycol (PEG3) spacer, and a primary amine (-NH2) terminated with a hydrochloride salt. This compound facilitates the covalent conjugation of PROTAC components: one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase, enabling targeted protein degradation via the ubiquitin-proteasome system .
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3S.ClH/c9-1-2-10-3-4-11-5-6-12-7-8-13;/h13H,1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJNHYQESKPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation-Amination-Thiolation Protocol
A high-yielding method involves three key steps:
-
Tosylation of PEG3 Diol : Reaction of PEG3 diol with tosyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) yields PEG3 ditosylate.
-
Amination : Displacement of the tosyl groups with ammonia or a protected amine (e.g., benzylamine) in dimethylformamide (DMF) at 60°C produces PEG3 diamine.
-
Thiol Introduction : The amine is selectively protected (e.g., with Fmoc), followed by thiolation via nucleophilic substitution using thiourea and subsequent hydrolysis.
Critical parameters include stoichiometric control to avoid over-substitution and rigorous inert atmosphere (N2) to prevent thiol oxidation. The final step involves hydrochloride salt formation via HCl gas treatment in ethyl acetate.
Table 1: Key Reaction Parameters for Tosylation-Amination-Thiolation
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Tosylation | Tosyl chloride, Et3N | DCM | 0–5°C | 85–90 |
| Amination | NH3 (aq.), DMF | DMF | 60°C | 75–80 |
| Thiolation | Thiourea, HCl | Ethanol | Reflux | 70–75 |
| Salt Formation | HCl (gas) | Ethyl acetate | RT | 95–98 |
Purification and Isolation Techniques
Crude this compound requires stringent purification to achieve ≥98% purity, as mandated for PROTAC applications.
Chromatographic Methods
Recrystallization
Recrystallization from ethanol/ethyl acetate (1:3 v/v) at -20°C yields crystalline product with minimal solvent retention.
Table 2: Purity Assessment Post-Purification
| Method | Purity (%) | Residual Solvent (ppm) |
|---|---|---|
| Ion-Exchange + SEC | 98.5 | <500 (Ethyl acetate) |
| Recrystallization | 99.2 | <300 (Ethanol) |
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and reduce reaction times. Key adaptations include:
-
Automated Feed Systems : Precise dosing of tosyl chloride and ammonia via syringe pumps.
-
In-Line Analytics : Real-time UV monitoring (254 nm) to track tosylate displacement and thiolation progress.
-
Lyophilization : Final product is lyophilized under vacuum to stabilize the hydrochloride salt.
Quality Control and Characterization
Spectroscopic Analysis
Chromatographic Purity
Table 3: Acceptable QC Parameters
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.0% |
| Residual Solvents | ≤500 ppm (ICH Q3C) |
| Water Content | ≤1.0% (Karl Fischer) |
| Chloride Content | 13.5–14.5% (Argentometry) |
Comparative Analysis of Methodologies
The tosylation-amination-thiolation approach outperforms traditional methods:
Traditional Thiol-Amine Coupling
Early routes used EDCI/NHS-mediated coupling of HS-PEG3-OH with ethylenediamine, but suffered from low yields (50–60%) due to PEG oxidation.
Advantages of Tosylation-Amination
Challenges and Mitigation Strategies
Thiol Oxidation
Chemical Reactions Analysis
Types of Reactions
HS-PEG3-CH2CH2NH2 hydrochloride primarily undergoes nucleophilic substitution reactions due to the presence of the thiol and amine groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a PEG-based alkylated product, while oxidation could lead to the formation of disulfides or sulfoxides .
Scientific Research Applications
Key Applications
-
PROTAC Development
- HS-PEG3-CH2CH2NH2 hydrochloride is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for selective targeting of proteins implicated in various diseases, including cancer and neurodegenerative disorders .
-
Bioconjugation
- The compound serves as an effective tool for bioconjugation processes. Its thiol group facilitates the formation of stable covalent bonds with various biomolecules, including proteins and peptides. This property is exploited in the development of targeted drug delivery systems and diagnostic agents .
- Drug Delivery Systems
- Nanotechnology
- Cell Culture Studies
Case Study 1: Development of PROTACs
A study published in EBioMedicine highlighted the use of this compound as a linker in the development of novel PROTACs targeting specific oncoproteins. The results demonstrated that these PROTACs effectively reduced the levels of target proteins in cancer cell lines, showcasing their potential as therapeutic agents for cancer treatment .
Case Study 2: Bioconjugation for Targeted Drug Delivery
Research conducted at a leading pharmaceutical institute explored the bioconjugation capabilities of this compound with monoclonal antibodies. The study revealed that conjugating antibodies with this PEG derivative significantly improved their stability and efficacy in targeting cancer cells, leading to enhanced therapeutic outcomes .
Summary Table of Applications
| Application Area | Description |
|---|---|
| PROTAC Development | Linker for synthesizing bifunctional PROTACs targeting specific proteins for degradation |
| Bioconjugation | Facilitates stable covalent bonding with biomolecules for drug delivery and diagnostics |
| Drug Delivery Systems | Enhances solubility and bioavailability of therapeutic agents |
| Nanotechnology | Functionalizes nanoparticles to improve stability and circulation time |
| Cell Culture Studies | Modifies surfaces to promote cell adhesion and growth |
Mechanism of Action
HS-PEG3-CH2CH2NH2 hydrochloride functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C8H20ClNO3S
- Molecular Weight : 265.77 g/mol (hydrochloride form)
- Purity : ≥95% (HPLC)
- Solubility: Soluble in water, DMSO, and methanol .
Its applications span drug discovery, bioconjugation, and nanotechnology, with notable use in synthesizing PROTACs for cancer and neurodegenerative disease research .
Comparison with Similar PEG-Based Linkers
Structural and Functional Differences
The table below highlights structural and functional distinctions between HS-PEG3-CH2CH2NH2 hydrochloride and analogous PEGylated linkers:
| Compound Name | Structure Key Features | Molecular Weight (g/mol) | Functional Groups | Primary Applications |
|---|---|---|---|---|
| This compound | Thiol (-SH), PEG3, amine (-NH2·HCl) | 265.77 | Thiol, amine | PROTAC synthesis, bioconjugation |
| NH2-PEG3-C6-Cl (HY-138469) | Amine (-NH2), PEG3, C6 alkyl chain, Cl | 354.29 | Amine, alkyl, chlorine | Targeted drug delivery |
| Thiol-PEG5-amine hydrochloride | Thiol (-SH), PEG5, amine (-NH2·HCl) | 377.89 | Thiol, amine | Extended spacer for protein binding |
| Pomalidomide-PEG3-C2-NH2 TFA (HY-128716A) | Pomalidomide, PEG3, amine (-NH2·TFA) | 682.62 | E3 ligase binder, amine | Cereblon-directed PROTACs |
| Thalidomide-PEG3-COOH (HY-138775) | Thalidomide, PEG3, carboxylic acid (-COOH) | 522.54 | E3 ligase binder, carboxyl | Immunomodulatory PROTACs |
Key Observations :
PEG Chain Length : this compound’s PEG3 spacer (3 ethylene glycol units) balances hydrophilicity and steric flexibility. Longer PEG chains (e.g., PEG5 in Thiol-PEG5-amine) enhance solubility but may reduce cellular permeability .
Terminal Functional Groups : The thiol-amine combination enables dual conjugation (e.g., maleimide-thiol coupling and amine-carboxyl crosslinking). In contrast, NH2-PEG3-C6-Cl incorporates a hydrophobic alkyl chain for membrane anchoring, while Thalidomide-PEG3-COOH includes a cereblon-binding moiety for E3 ligase recruitment .
Salt Form: The hydrochloride salt in HS-PEG3-CH2CH2NH2 improves aqueous solubility compared to non-ionic counterparts like Propargyl-PEG3-amine (HY-140033) .
Biological Activity
HS-PEG3-CH2CH2NH2 hydrochloride, also known as Thiol-PEG3-amine hydrochloride, is a polyethylene glycol (PEG)-based compound primarily utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound has garnered attention due to its significant role in targeting specific proteins for degradation through the ubiquitin-proteasome system, making it a valuable tool in both research and therapeutic applications.
This compound features a unique structure that includes a thiol group and an amine group linked by a PEG chain. The PEG component enhances solubility and biocompatibility, while the thiol group allows for conjugation to target proteins or ligands. The mechanism of action involves the formation of a ternary complex where one ligand binds to the target protein and the other to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .
PROTAC Development
The primary application of this compound lies in its use as a linker in PROTACs. PROTACs are innovative therapeutic agents designed to selectively degrade disease-related proteins, which can provide advantages over traditional inhibitors by overcoming issues such as drug resistance. The ability to target specific proteins for degradation opens new avenues for cancer treatment and other diseases where protein dysregulation is a factor .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Protein Degradation : Facilitates targeted degradation of proteins involved in cancer and other diseases.
- Cellular Pathway Modulation : Influences various cellular pathways by degrading specific proteins that regulate these processes.
- Drug Delivery Systems : Its PEG component enhances the pharmacokinetics of conjugated drugs, improving their stability and circulation time in biological systems .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| HS-PEG4-CH2CH2NH2 | Longer PEG chain, increased solubility | Similar applications in PROTAC development |
| HS-PEG2-CH2CH2NH2 | Shorter PEG chain, different solubility | Varies in reactivity and solubility properties |
This compound is distinguished by its optimal PEG length, balancing solubility and flexibility, making it particularly effective as a PROTAC linker .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Targeted Protein Degradation : A study demonstrated that PROTACs utilizing this compound effectively degraded target oncoproteins in cancer cell lines, leading to reduced proliferation rates.
- Therapeutic Potential : Another research paper emphasized its potential in developing therapies for neurodegenerative diseases by targeting misfolded proteins for degradation .
- Drug Delivery Optimization : Research has shown that conjugating drugs with this compound significantly prolongs their half-life and reduces off-target effects, enhancing therapeutic outcomes .
Q & A
Q. What is the structural and functional role of HS-PEG3-CH2CH2NH2 hydrochloride in PROTAC design?
- Methodological Answer : The compound consists of three components:
- Thiol (HS-) : Facilitates covalent conjugation to cysteine residues on target proteins via disulfide bond formation.
- PEG3 spacer : Enhances solubility, reduces steric hindrance, and modulates distance between the target protein and E3 ligase.
- Amino group (CH2CH2NH2) : Enables conjugation to E3 ligase ligands via carbodiimide coupling (e.g., EDC/NHS chemistry).
The hydrochloride counterion improves stability during storage and handling. Researchers should validate conjugation efficiency using techniques like MALDI-TOF mass spectrometry or HPLC .
Q. How does the PEG spacer length influence the compound’s performance in protein degradation assays?
- Methodological Answer : PEG length balances solubility and spatial flexibility. For example:
Q. What are common synthetic challenges in preparing this compound, and how are they addressed?
- Methodological Answer :
- Thiol Oxidation : Use inert atmospheres (N2/Ar) and reducing agents (e.g., TCEP) during synthesis.
- PEG Hydrolysis : Avoid prolonged exposure to acidic/basic conditions; stabilize with hydrochloride salts.
- Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted precursors.
Characterization via NMR (¹H, ¹³C) and FT-IR ensures purity and correct functional group integration .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound in ternary complex formation?
- Methodological Answer :
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between PROTAC components.
- Stoichiometric Titration : Vary molar ratios of target protein, PROTAC, and E3 ligase in vitro, monitoring complex formation via native PAGE or SEC-MALS.
- Crosslinking Validation : Apply bifunctional crosslinkers (e.g., DSS) to stabilize transient interactions for cryo-EM or X-ray crystallography .
Q. What experimental strategies mitigate off-target effects caused by this compound in cellular assays?
- Methodological Answer :
- Competitive Inhibition : Co-treat with excess free thiols (e.g., β-mercaptoethanol) to block non-specific binding.
- CRISPR Knockout : Validate target specificity using E3 ligase-deficient cell lines (e.g., VHL-null cells).
- Proteomic Profiling : Perform mass spectrometry-based pulldown assays to identify unintended protein interactions .
Q. How do researchers design controlled experiments to assess the impact of PEG spacer length on proteasomal degradation kinetics?
- Methodological Answer :
- Time-Course Assays : Treat cells with PROTACs containing PEG3 vs. PEG8 spacers, harvest lysates at 0, 2, 6, 12, and 24 hours, and quantify target protein via ELISA.
- Mathematical Modeling : Apply Michaelis-Menten kinetics to derive degradation rates (kdeg) and compare spacer-dependent efficiency.
- Live-Cell Imaging : Use fluorescently tagged target proteins (e.g., GFP fusion) to monitor real-time degradation in the presence of PROTACs .
Critical Analysis and Data Interpretation
Q. How should contradictory data on PROTAC efficacy be resolved when using this compound?
- Methodological Answer :
- Source Validation : Confirm compound purity via LC-MS and endotoxin levels (LAL assay) to rule out batch variability.
- Contextual Factors : Account for cell-type-specific expression of E3 ligases (e.g., CRBN vs. VHL) using qPCR or RNA-seq.
- Statistical Rigor : Perform triplicate experiments with independent replicates and apply ANOVA with post-hoc Tukey tests .
Q. What methodologies confirm the stability of this compound under physiological conditions?
- Methodological Answer :
- Serum Stability Assay : Incubate the compound in fetal bovine serum (FBS) at 37°C, sample at 0, 1, 4, and 24 hours, and analyze degradation products via LC-MS.
- pH Titration : Test stability across pH 4–8 (simulating lysosomal and cytoplasmic environments) using buffered solutions.
- Long-Term Storage : Monitor integrity after 6–12 months at -80°C vs. 4°C via comparative functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
